N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, which is a common structural motif in many biologically active molecules, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine or pyridine .
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more economical reagents and solvents. For example, the use of N,N-dimethylformamide as a solvent is avoided due to its toxicity, and alternative methods are developed to ensure high yield and safety .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: An important intermediate in the production of Pigment Yellow 181.
Para-aminobenzoic acid (PABA): A commonly used building block in pharmaceuticals with antimicrobial and anticancer properties.
Uniqueness
N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide is unique due to its indole core, which is not present in many similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H15N3O2 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-20-9-8-12-10-13(4-7-15(12)20)17(22)19-14-5-2-11(3-6-14)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22) |
InChI Key |
CEDOHYGBIHULIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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